molecular formula C9H19NO B6592575 N-Methyl-2-cyclohexylethanolamine CAS No. 21581-48-6

N-Methyl-2-cyclohexylethanolamine

Cat. No.: B6592575
CAS No.: 21581-48-6
M. Wt: 157.25 g/mol
InChI Key: NCMLFEXUCUKLTC-UHFFFAOYSA-N
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Description

N-Methyl-2-cyclohexylethanolamine is an organic compound with the molecular formula C9H19NO. It is a tertiary amine and a derivative of ethanolamine, where the hydrogen atom on the nitrogen is replaced by a methyl group and the ethyl group is substituted with a cyclohexyl group. This compound is known for its applications in various fields, including pharmaceuticals, cosmetics, and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-2-cyclohexylethanolamine can be synthesized through several methods. One common method involves the N-methylation of 2-cyclohexylethanolamine using formaldehyde and a reducing agent such as sodium triacetoxyborohydride. The reaction is typically carried out under solvent-free conditions using a ball mill, which provides an efficient and environmentally friendly approach .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-pressure reactors. For example, 2-cyclohexylethanolamine can be reacted with formaldehyde in a high-pressure reactor at elevated temperatures to produce the desired compound. The reaction mixture is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-2-cyclohexylethanolamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-methyl-2-cyclohexylacetaldehyde.

    Reduction: It can be reduced to form N-methyl-2-cyclohexylethanol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed:

    Oxidation: N-methyl-2-cyclohexylacetaldehyde.

    Reduction: N-methyl-2-cyclohexylethanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-Methyl-2-cyclohexylethanolamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a neurotransmitter analog.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the formulation of cosmetics and personal care products due to its emulsifying properties

Mechanism of Action

The mechanism of action of N-Methyl-2-cyclohexylethanolamine involves its interaction with specific molecular targets in biological systems. It is believed to act as an analog of ethanolamine, interacting with receptors and enzymes involved in neurotransmission. The compound may modulate the activity of acetylcholinesterase and other enzymes, influencing neurotransmitter levels and signaling pathways .

Comparison with Similar Compounds

    N,N-Dicyclohexylmethylamine: Similar in structure but with two cyclohexyl groups instead of one.

    N-Methylcyclohexylamine: Lacks the ethanolamine moiety.

    2-Cyclohexylethanolamine: The parent compound without the N-methyl group.

Uniqueness: N-Methyl-2-cyclohexylethanolamine is unique due to its combination of a cyclohexyl group and an ethanolamine backbone, which imparts specific chemical and biological properties. Its tertiary amine structure makes it more resistant to oxidation and reduction compared to primary and secondary amines, enhancing its stability and versatility in various applications .

Properties

IUPAC Name

1-cyclohexyl-2-(methylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-10-7-9(11)8-5-3-2-4-6-8/h8-11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMLFEXUCUKLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70944189
Record name 1-Cyclohexyl-2-(methylamino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21581-48-6
Record name Cyclohexanemethanol, alpha-(methylaminomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021581486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexyl-2-(methylamino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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